N-benzhydryl-2-isonicotinoylhydrazinecarboxamide
Description
Properties
IUPAC Name |
1-benzhydryl-3-(pyridine-4-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(17-11-13-21-14-12-17)23-24-20(26)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQVFVPNYHZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-isonicotinoylhydrazinecarboxamide typically involves the reaction of benzhydrylamine with isonicotinic acid hydrazide under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazinecarboxamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-isonicotinoylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzhydryl group can be oxidized to form benzhydrol derivatives.
Reduction: The hydrazinecarboxamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isonicotinoyl group.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include benzhydrol derivatives, primary and secondary amines, and substituted isonicotinoyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzhydryl-2-isonicotinoylhydrazinecarboxamide is a chemical compound that belongs to the class of isonicotinoylhydrazinecarboxamides . The primary application of this compound and its derivatives lies in their antimycobacterial activity, particularly against Mycobacterium tuberculosis .
Scientific Research Applications
Antimycobacterial Activity:
- In vitro efficacy Several N-substituted 2-isonicotinoylhydrazinecarboxamides have demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis . These compounds have been evaluated for their efficacy against various strains of mycobacteria, including M. tuberculosis H 37Rv, Mycobacterium avium, and Mycobacterium kansasii .
- Minimum Inhibitory Concentrations (MICs) One study found that 2-isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide displayed in vitro efficacy comparable to isoniazid (INH) against M. tuberculosis, with MICs of 1–2 μM . Among halogenated derivatives, 2-isonicotinoyl-N-(2,4,6-trichlorophenyl)hydrazinecarboxamide showed the best anti-tuberculosis activity, with a MIC of 4 μM .
- Activity against INH-Resistant Strains Certain hydrazinecarboxamides have shown notable in vitro activity at micromolar concentrations against INH-resistant strains of M. avium and M. kansasii . For instance, twelve compounds (including alkyl-substituted hydrazinecarboxamides) inhibited INH-resistant strain 235/80, with MICs ≤ 125 μM .
Mechanism of Action:
- Prodrug Activation N-substituted 2-isonicotinoylhydrazinecarboxamides may act as prodrugs of INH (isoniazid) and isonicotinic acid, requiring activation within the mycobacterium . INH, a front-line anti-tuberculosis drug, is activated by a catalase-peroxidase (KatG) enzyme inside the mycobacterium to form an isonicotinoyl radical and/or stable oxidative products .
- Inhibition of Mycolic Acid Synthesis The activated form of INH binds to the enoyl-acyl carrier protein reductase (InhA), thereby blocking the natural enoyl-AcpM substrate and inhibiting the synthesis of mycolic acid, a crucial building block of the mycobacterial cell wall .
- In silico Modeling In silico modeling on the enoyl-acyl carrier protein reductase InhA has confirmed that longer alkyl substituents are advantageous for the interactions and affinity to InhA .
Other Applications
Mechanism of Action
The mechanism by which N-benzhydryl-2-isonicotinoylhydrazinecarboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of its potential anticonvulsant activity, the compound may modulate ion channels or neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Modifications
The structural diversity within this class arises from variations in the N-substituent and functional group substitutions. Key analogs include:
Key Observations:
- Steric Effects: The benzhydryl group introduces greater steric hindrance compared to smaller substituents (e.g., methyl, benzyl), which may reduce binding affinity to biological targets but improve metabolic stability.
- Functional Groups: Replacing the carboxamide oxygen with sulfur (carbothioamide) enhances metal-chelating capabilities, as seen in copper(II) and zinc(II) complexes with notable cytotoxic activity .
Physicochemical Properties
- Solubility: Benzhydryl and heptyl derivatives are likely poorly water-soluble, whereas methoxy or hydroxyl-substituted analogs exhibit improved solubility .
- Thermal Stability: Metal complexes of carbothioamide derivatives show higher thermal stability (decomposition >250°C) compared to free ligands, attributed to strong metal-ligand bonding .
Biological Activity
N-benzhydryl-2-isonicotinoylhydrazinecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticonvulsant, and antitumor properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a benzhydryl group attached to a hydrazinecarboxamide moiety linked to an isonicotinoyl group. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness has been evaluated against various bacterial strains, demonstrating potential as an antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μM |
| Escherichia coli | 16 μM |
| Bacillus subtilis | 4 μM |
| Proteus vulgaris | 32 μM |
The compound's mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death .
Anticonvulsant Activity
This compound has also shown promise as an anticonvulsant agent. Studies have reported its efficacy in reducing seizure activity in various animal models.
Case Study: Anticonvulsant Activity Evaluation
In a study involving the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods, this compound demonstrated significant anticonvulsant effects. The results indicated a dose-dependent reduction in seizure duration, suggesting its potential utility in epilepsy treatment .
Antitumor Activity
The compound's structural similarity to other bioactive molecules has led researchers to investigate its antitumor properties. Preliminary studies indicate that it may inhibit the growth of cancer cell lines.
Table 2: Antitumor Activity Data
| Cell Line | Inhibition Percentage | IC50 (μM) |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 70% | 15 |
| HepG2 (Liver Cancer) | 65% | 20 |
The antitumor mechanism may involve modulation of apoptosis pathways and interference with cell cycle progression, although further research is needed to elucidate these mechanisms fully .
The precise mechanisms underlying the biological activities of this compound remain under investigation. However, it is believed that the compound interacts with specific molecular targets involved in microbial resistance and tumor growth inhibition. Potential pathways include:
- Antimicrobial Action : Inhibition of bacterial enzyme activity and disruption of cell membrane integrity.
- Anticonvulsant Action : Modulation of ion channels or neurotransmitter receptors in the central nervous system.
- Antitumor Action : Induction of apoptosis and cell cycle arrest through interactions with cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for N-benzhydryl-2-isonicotinoylhydrazinecarboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of isonicotinic acid hydrazide (INH) with substituted isocyanates. For example, aryl isocyanates react with INH in dry dichloromethane (DCM) using triphosgene and triethylamine as catalysts (yields: 67–97%) . Optimization involves varying solvents (e.g., DCM vs. THF), temperature (room temp. vs. reflux), and bases (e.g., triethylamine vs. pyridine). Characterization via FT-IR, NMR, and elemental analysis is critical to confirm purity.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Use spectroscopic techniques (UV-Vis, IR, NMR) to confirm functional groups and coordination geometry. For electronic properties, Density Functional Theory (DFT) calculations can predict HOMO-LUMO gaps and charge distribution . X-ray crystallography is recommended for resolving crystal structures, as demonstrated for analogous hydrazinecarboxamides .
Q. What are the standard protocols for assessing the cytotoxicity of this compound?
- Methodology : Conduct in vitro assays (e.g., MTT or SRB) on cancer cell lines (e.g., HepG2, MCF-7) at varying concentrations (e.g., 1–100 µM). Compare results with positive controls (e.g., cisplatin) and validate via IC50 calculations. Ensure adherence to cell culture protocols (e.g., RPMI-1640 medium, 5% CO₂) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) elucidate the mechanism of action of this compound?
- Methodology : Perform molecular docking using software like AutoDock Vina to simulate interactions with biological targets (e.g., DNA topoisomerases, tubulin). Parameterize ligands with Gaussian 09 and validate docking poses via RMSD analysis. Cross-reference results with experimental cytotoxicity data to identify binding modes .
Q. What strategies resolve contradictions in spectroscopic data for metal complexes of this compound?
- Methodology : When spectral data (e.g., IR stretching frequencies for C=O vs. C=N) conflict, employ complementary techniques:
- Magnetic susceptibility measurements to determine oxidation states.
- Single-crystal XRD to confirm coordination geometry.
- EPR spectroscopy for paramagnetic complexes .
Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?
- Methodology : Synthesize derivatives by modifying substituents (e.g., halogens, methoxy groups) on the benzhydryl moiety. Test SARs via:
- Cytotoxicity assays to correlate substituent effects with IC50.
- DFT-based QSAR models to predict electronic contributions to activity .
Q. What methodological approaches are critical for systematic reviews of existing literature on hydrazinecarboxamides?
- Methodology : Conduct a scoping review using PRISMA guidelines to map synthesis, bioactivity, and computational studies. Use databases like PubMed and SciFinder with keywords: "hydrazinecarboxamide," "isonicotinoyl," "cytotoxicity." Analyze knowledge gaps (e.g., limited in vivo studies) and recommend future research priorities .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity values across studies?
- Methodology :
Verify experimental conditions (cell line passage number, incubation time).
Normalize data using standardized controls (e.g., doxorubicin).
Apply statistical tools (ANOVA, Tukey’s test) to assess significance.
Contradictions often arise from assay variability or impurities; HPLC purity checks (>95%) are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
